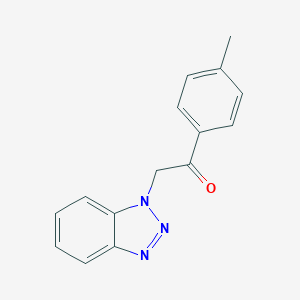

2-Benzotriazol-1-yl-1-p-tolyl-ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-11-6-8-12(9-7-11)15(19)10-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDHDDQTCHDYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Pathways to 2 Benzotriazol 1 Yl 1 P Tolyl Ethanone and Its Analogues

Established Synthetic Routes to 1-Substituted Benzotriazoles and Related Ketones

The traditional synthesis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone and its analogues often relies on classical N-alkylation and acylation strategies, as well as condensation and cyclization reactions. These methods, while foundational, provide the basis for understanding more advanced synthetic designs.

Regioselective N-Alkylation and Arylation Strategies of Benzotriazole (B28993)

A primary and straightforward method for the synthesis of this compound involves the regioselective N-alkylation of benzotriazole with an appropriate α-haloketone. The reaction between benzotriazole and 2-bromo-1-(p-tolyl)ethanone serves as a direct pathway to the target molecule. This nucleophilic substitution reaction typically proceeds by reacting benzotriazole, often in the presence of a base to generate the benzotriazolide anion, with the α-haloketone. The choice of base and solvent can influence the regioselectivity of the alkylation, favoring the N1-substituted product. A similar approach has been documented for the synthesis of related compounds, such as ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, which is prepared by reacting 1H-benzotriazole with ethyl 2-chloroacetate in ethanol (B145695) with sodium hydroxide. escholarship.org

The regioselectivity of N-alkylation of benzotriazole is a critical aspect, as both N1 and N2 isomers can be formed. Studies have shown that the use of specific catalysts can control the outcome. For instance, Ir(III) pentafluorophenyl-substituted porphyrin has been shown to promote selective N2-alkylation of benzotriazole with α-diazoacetates, while Fe(III) pyridine-substituted porphyrin favors N1-alkylation. nih.gov Metal-free catalytic site-selective N1-alkylation has also been achieved using B(C6F5)3 with diazoalkanes. researchgate.net

Table 1: Examples of N-Alkylation of Benzotriazole

| Alkylating Agent | Catalyst/Conditions | Product | Reference |

| 2-Bromo-1-(p-tolyl)ethanone | Base (e.g., NaOH, K2CO3) | This compound | Inferred from related syntheses |

| Ethyl 2-chloroacetate | NaOH, Ethanol | Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | escholarship.org |

| α-Diazoacetates | Fe(III) pyridine-substituted porphyrin | N1-alkylated benzotriazoles | nih.gov |

| Diazoalkanes | B(C6F5)3 | N1-alkylated benzotriazoles | researchgate.net |

Condensation and Cyclization Reactions Utilizing Benzotriazole Precursors

Condensation and cyclization reactions represent another established avenue for constructing benzotriazole derivatives. While not a direct route to this compound, these methods are fundamental in creating the benzotriazole core itself. The synthesis of benzotriazole is often achieved through the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in acetic acid. researchgate.net

More complex benzotriazole-containing structures can be assembled through multi-step sequences. For instance, one-pot procedures involving the simultaneous reaction of benzotriazole, various amines, and formaldehyde (B43269) or acetaldehyde (B116499) can yield 1-(α-aminoalkyl)-benzotriazoles. researchgate.net Furthermore, N-acylbenzotriazoles, which are key intermediates in some synthetic pathways, are readily prepared by the reaction of carboxylic acids with benzotriazole in the presence of activating agents like thionyl chloride or triphenylphosphine/N-bromosuccinimide. acs.orgorganic-chemistry.org

Novel and Efficient Synthetic Approaches

In recent years, the focus has shifted towards developing more efficient, atom-economical, and environmentally benign synthetic methods. These include one-pot protocols, Lewis acid-mediated transformations, and advanced catalytic methodologies.

Lewis Acid-Mediated Transformations and Reagents

Lewis acid catalysis has emerged as a powerful tool in organic synthesis, and its application to the synthesis of benzotriazole derivatives is an area of active research. A particularly relevant transformation is the Lewis acid-mediated reaction of N-acylbenzotriazoles. It has been reported that while the reaction of N-acylbenzotriazoles with anhydrous aluminum chloride at high temperatures typically leads to benzoxazoles, the use of benzylic N-acylbenzotriazoles under similar conditions can result in the formation of the corresponding ketones in excellent yield. acs.org This suggests a potential pathway for the synthesis of this compound from a suitable N-acylbenzotriazole precursor.

Furthermore, Lewis acids like titanium tetrachloride (TiCl4) have been successfully employed to promote the C-acylation of pyrroles and indoles using N-acylbenzotriazoles as the acylating agents, leading to the formation of acyl-pyrroles and -indoles with high regioselectivity. acs.org For example, the reaction of pyrrole (B145914) with 1H-1,2,3-benzotriazolyl(4-methylphenyl)methanone in the presence of TiCl4 yields (4-methylphenyl)(1H-pyrrol-2-yl)methanone. acs.org This demonstrates the utility of Lewis acids in activating N-acylbenzotriazoles for C-C bond formation, a key step in the synthesis of ketones.

Table 2: Lewis Acid-Mediated Acylations with N-Acylbenzotriazoles

| Substrate | N-Acylbenzotriazole | Lewis Acid | Product | Yield (%) | Reference |

| Pyrrole | 1H-1,2,3-Benzotriazolyl(4-methylphenyl)methanone | TiCl4 | (4-Methylphenyl)(1H-pyrrol-2-yl)methanone | 87 | acs.org |

| Indole | 1H-1,2,3-Benzotriazolyl(4-methylphenyl)methanone | TiCl4 | (4-Methylphenyl)(1H-indol-3-yl)methanone | 85 | acs.org |

Catalytic Methodologies for C-N and C-C Bond Formation involving Benzotriazole Ligands

The use of benzotriazole and its derivatives as ligands in transition metal catalysis is a growing field. These catalytic systems can facilitate the formation of C-N and C-C bonds with high efficiency and selectivity. While direct catalytic synthesis of this compound is not widely reported, related transformations highlight the potential of this approach.

For instance, cobalt-catalyzed reactions have been used for the formation of C-C bonds in the synthesis of bis(benzotriazol-1-yl)methane derivatives. sciforum.net Specifically, the reaction of bis(benzotriazol-1-yl)methanone (B1598607) with aldehydes, catalyzed by CoCl2, yields bis(benzotriazol-1-yl)phenylmethane. sciforum.net This demonstrates the feasibility of catalytic C-C bond formation adjacent to a benzotriazole moiety. The development of a catalytic system that could directly couple benzotriazole with a p-tolyl ketone enolate or its equivalent would represent a significant advancement in the synthesis of the target compound.

Green Chemistry Principles in the Synthesis of Benzotriazole Derivatives

The synthesis of benzotriazole derivatives has increasingly incorporated the principles of green chemistry to mitigate the environmental impact of traditional synthetic routes. arkat-usa.org Conventional methods often rely on volatile and toxic organic solvents, harsh reagents, and long reaction times, leading to low yields and significant waste. arkat-usa.org Green chemistry addresses these shortcomings by promoting methodologies such as solvent-free reactions and the use of alternative energy sources. arkat-usa.orgresearchgate.net

Solvent-Free and Aqueous Medium Reactions

Solvent-free synthesis represents a significant advancement in green chemistry, offering benefits such as reduced pollution, lower costs, and operational simplicity. ajrconline.org For the N-alkylation of benzotriazole, a key step in forming precursors for compounds like this compound, efficient solvent-free methods have been developed. These reactions can be performed under thermal conditions or with microwave assistance, often using a solid support like silica (B1680970) (SiO2) in the presence of potassium carbonate (K2CO3) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). This approach leads to the regioselective formation of 1-alkyl benzotriazoles in moderate to high yields with short reaction times.

Aqueous medium reactions provide another environmentally benign alternative. The synthesis of benzotriazole itself can be achieved by the diazotization of o-phenylenediamine (B120857) with sodium nitrite in an aqueous acetic acid solution. indexcopernicus.com This method avoids the use of more hazardous organic solvents. Furthermore, benzotriazole-mediated synthesis of other heterocycles, such as 2-peptidyl benzothiazoles, has been successfully demonstrated in water, requiring no additional reagents or catalysts and proceeding without racemization. rsc.org

Microwave and Ultrasound-Assisted Synthesis

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of benzotriazole derivatives. nih.gov These techniques accelerate reaction rates, often leading to significantly higher yields in a fraction of the time required for conventional heating. researchgate.netacs.org

Microwave-assisted synthesis is particularly effective for various steps in creating benzotriazole derivatives. It has been shown to improve yields and drastically reduce reaction times, often from hours to mere minutes. nih.govacs.org For instance, the synthesis of certain 5-substituted benzotriazole derivatives saw yields increase from 23-76% with conventional refluxing to 42-83% under microwave irradiation. nih.gov Similarly, N-alkylation of benzotriazole can be achieved in as little as 20-30 seconds using solvent-free microwave heating, a substantial improvement over conventional methods. ajrconline.org

Ultrasound-assisted synthesis, or sonochemistry, offers comparable advantages, including shorter reaction times, higher yields, and operational simplicity. arkat-usa.orgbeilstein-journals.org The formation of the benzotriazole ring via the diazotization of o-phenylenediamine can be improved by brief sonication in an ultrasonic bath at low temperatures (5–10 °C). beilstein-journals.org This method promotes cleaner reactions and easier manipulation. beilstein-journals.org Ultrasound has also been effectively used in the synthesis of novel 1,2,3-triazole derivatives tethered to other heterocyclic nuclei, demonstrating significant reductions in reaction times and high yields. nih.gov

Derivatization and Functionalization Strategies

The molecular scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. Strategic derivatization at the ethanone (B97240) linker, the p-tolyl moiety, or the benzotriazole core allows for the fine-tuning of the compound's properties.

A key synthetic route to 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl)ethanone involves the reaction of a dilithiated derivative of 2-(1H-1,2,3-Benzotriazol-1-yl)acetic acid with 4-methylbenzoyl chloride. arkat-usa.org This process is followed by decarboxylation upon acidification to yield the final product. arkat-usa.org This foundational reaction provides a template for introducing a wide range of substituents.

Modification at the Ethanone Linker

The ethanone linker is a versatile site for functionalization. The methylene (B1212753) group (α-carbon) and the carbonyl group are both amenable to various chemical transformations.

Substitution at the α-carbon : The hydrogen atoms on the carbon adjacent to the benzotriazole ring can be substituted. For example, starting with 2-(1H-1,2,3-Benzotriazol-1-yl)propionic acid instead of the acetic acid derivative leads to an additional methyl group at this position, yielding 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl)propan-1-one. arkat-usa.org

Conversion to Hydrazides : The ethanone linker can be derived from a precursor like benzotriazol-1-yl-acetic acid ethyl ester. This ester can be reacted with hydrazine (B178648) hydrate (B1144303) to form 2-(1H-Benzotriazol-1-yl)acetohydrazide. ajrconline.orgnih.gov This hydrazide intermediate can then be reacted with various aldehydes and ketones to create a range of hydrazone derivatives. ajrconline.org

Reduction to Alcohols : The ketone's carbonyl group can be reduced to a hydroxyl group. For instance, α-(benzotriazole-1-yl) ketones can be chemoselectively reduced using reagents like samarium(II) iodide (SmI2) to form the corresponding β-(benzotriazole-1-yl)alcohols. tsijournals.com

Condensation Reactions : The methyl group of an ethanone moiety can participate in condensation reactions. In analogous systems, such as 1-(1,2,3-triazol-4-yl)ethan-1-ones, this position reacts with benzaldehydes in a Claisen-Schmidt condensation to form chalcones.

Table 1: Examples of Modifications at the Ethanone Linker of Benzotriazole Derivatives

| Starting Material Precursor | Reagent(s) | Modification Type | Resulting Functional Group |

| Benzotriazol-1-yl-acetic acid ethyl ester | Hydrazine Hydrate | Hydrazinolysis | Acetohydrazide |

| α-(Benzotriazol-1-yl) ketone | Samarium(II) Iodide | Carbonyl Reduction | Secondary Alcohol |

| 1-(Triazol-4-yl)ethan-1-one | Aromatic Aldehyde, Base | Claisen-Schmidt Condensation | Chalcone (B49325) (α,β-unsaturated ketone) |

| 2-(1H-Benzotriazol-1-yl)acetic acid | n-Butyllithium, Alkyl Halide | α-Alkylation | α-Substituted Acetic Acid |

Substitution Patterns on the p-Tolyl Moiety

For example, using benzoyl chloride or 4-chlorobenzoyl chloride in place of 4-methylbenzoyl chloride results in the corresponding 1-phenyl or 1-(4-chlorophenyl) ethanone derivatives. arkat-usa.org This demonstrates a straightforward method for generating a series of analogues with varied substitution patterns on this part of the molecule.

Table 2: Synthesis of 1-Aryl-2-(benzotriazol-1-yl)ethanone Analogues

| Aryl Halide Used | Resulting Compound Name | Aryl Moiety |

| 4-Methylbenzoyl chloride | 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl)ethanone | p-Tolyl |

| Benzoyl chloride | 1-Phenyl-2-(1H-1,2,3-benzotriazol-1-yl)ethanone | Phenyl |

| 4-Chlorobenzoyl chloride | 1-(4-Chlorophenyl)-2-(1H-1,2,3-benzotriazol-1-yl)ethanone | 4-Chlorophenyl |

Transformations at the Benzotriazole Core

The benzotriazole ring system itself can be modified either by building it from substituted precursors or by functionalizing the pre-formed ring.

One powerful strategy involves starting the synthesis with a substituted o-phenylenediamine. For example, using 4-chloro-o-phenylenediamine as the initial building block will result in a chlorine atom on the benzene (B151609) portion of the benzotriazole core.

Alternatively, post-synthesis modification of the benzotriazole ring is possible. A general synthetic approach for benzotriazole-derived α-amino acids involves a Suzuki–Miyaura reaction on a bromine-substituted benzotriazole ring. beilstein-journals.org This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl or heteroaryl groups, significantly increasing the structural diversity of the final products. beilstein-journals.org For instance, a bromo-benzotriazole derivative can be coupled with 4-methoxyphenylboronic acid to yield a methoxy-phenyl substituted benzotriazole core. beilstein-journals.org

Table 3: Strategies for Modifying the Benzotriazole Core

| Method | Precursor/Intermediate | Reagent(s)/Reaction | Resulting Modification |

| Synthesis from Substituted Precursor | 4-Chloro-o-phenylenediamine | Diazotization (e.g., NaNO₂, Acid) | Chloro-substituted benzotriazole core |

| Post-Synthesis Functionalization | Bromo-substituted benzotriazole derivative | 4-Methoxyphenylboronic acid, Pd catalyst (Suzuki Coupling) | 4-Methoxyphenyl-substituted benzotriazole core |

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules. For 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, both ¹H and ¹³C NMR data, when compared with related structures, provide a comprehensive picture of its molecular framework.

For 2-bromo-1-(p-tolyl)ethanone, the p-tolyl protons appear as two doublets in the aromatic region, a characteristic AA'BB' system. The protons ortho to the carbonyl group are typically found further downfield than the meta protons. The methyl protons of the tolyl group appear as a singlet in the upfield region. The methylene (B1212753) protons adjacent to the bromine and carbonyl group also present as a singlet. rsc.org

In this compound, the methylene protons would be shifted due to the influence of the adjacent benzotriazole (B28993) ring. The protons of the benzotriazole ring itself typically appear as a complex multiplet in the aromatic region. psu.eduresearchgate.net The exact chemical shifts can be influenced by the solvent and the specific conformation of the molecule in solution. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| p-Tolyl (ortho to C=O) | ~7.9 | Doublet |

| p-Tolyl (meta to C=O) | ~7.3 | Doublet |

| p-Tolyl (-CH₃) | ~2.4 | Singlet |

| Methylene (-CH₂-) | ~4.5-5.5 | Singlet |

| Benzotriazole (4-H, 7-H) | ~7.8-8.1 | Multiplet |

| Benzotriazole (5-H, 6-H) | ~7.3-7.5 | Multiplet |

Note: These are estimated values based on data from analogous compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the p-tolyl ring, the methylene carbon, and the carbons of the benzotriazole ring. Data from related compounds, such as 2-bromo-1-(p-tolyl)ethanone and other N-substituted benzotriazoles, can be used to predict these shifts. rsc.orgrsc.org

The carbonyl carbon is expected to appear significantly downfield. The carbons of the p-tolyl group will show characteristic shifts, with the ipso-carbon attached to the carbonyl group and the methyl-bearing carbon having distinct resonances. The methylene carbon, situated between the carbonyl group and the benzotriazole nitrogen, will have a chemical shift influenced by both moieties. The carbons of the benzotriazole ring will appear in the aromatic region, with their specific shifts dependent on the substitution pattern. researchgate.netrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~190-195 |

| p-Tolyl (C-ipso) | ~131-134 |

| p-Tolyl (C-ortho) | ~129-130 |

| p-Tolyl (C-meta) | ~129-130 |

| p-Tolyl (C-para) | ~145 |

| p-Tolyl (-CH₃) | ~21-22 |

| Methylene (-CH₂-) | ~50-60 |

| Benzotriazole (C-3a, C-7a) | ~133, ~146 |

| Benzotriazole (C-4, C-7) | ~110, ~120 |

| Benzotriazole (C-5, C-6) | ~124, ~128 |

Note: These are estimated values based on data from analogous compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound (C₁₅H₁₃N₃O), the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments.

A primary fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edu In this case, cleavage could occur on either side of the carbonyl. Loss of the p-tolyl radical would lead to a benzotriazolyl-acetyl cation, while loss of the benzotriazolyl-methyl radical would result in a p-tolyl-acylium ion. The latter is often a prominent peak in the mass spectra of aryl ketones. miamioh.edu

Another potential fragmentation involves the loss of a neutral molecule, such as N₂, from the benzotriazole ring, which is a common fragmentation pathway for benzotriazole derivatives. This would be followed by further fragmentation of the resulting radical cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (mass-to-charge ratio) | Possible Origin |

|---|---|---|

| [C₁₅H₁₃N₃O]⁺ | 265 | Molecular Ion |

| [C₈H₅N₃O]⁺ | 160 | Loss of p-tolyl radical |

| [C₈H₇O]⁺ | 119 | p-tolyl-acylium ion |

| [C₇H₇]⁺ | 91 | Tropylium ion (from p-tolyl group) |

| [C₆H₄N]⁺ | 90 | Loss of N₂ and HCN from benzotriazole |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: These are predicted fragments based on general fragmentation rules for ketones and benzotriazoles.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent band would be the strong absorption due to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹ for aryl ketones. The C-N stretching vibrations of the benzotriazole ring would likely appear in the region of 1200-1350 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. nist.govresearchgate.net

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| Carbonyl (C=O) Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1200-1350 | Medium |

Note: These are predicted absorption ranges based on characteristic group frequencies.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While the specific crystal structure of this compound has not been reported in the searched literature, the crystal structure of the closely related compound, 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone, provides significant insights into the likely solid-state conformation and intermolecular interactions. researchgate.net

In the crystal structure of the methoxy (B1213986) analog, the benzotriazole ring system is nearly planar. researchgate.net The dihedral angle between the benzotriazole ring and the phenyl ring is a key conformational parameter. In the case of the methoxy analog, this angle is 76.21(3)°, indicating a significantly twisted conformation. researchgate.net It is plausible that this compound adopts a similar non-planar conformation in the solid state to minimize steric hindrance between the two aromatic systems.

Intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions, are likely to play a significant role in the crystal packing of this compound, similar to what is observed in related benzotriazole derivatives. researchgate.netresearchgate.net

Supramolecular Assembly and Hydrogen Bonding Networks

In analogous structures, such as other acylbenzotriazoles, the crystal packing is often dominated by weak intermolecular hydrogen bonds. For instance, in the crystal structure of 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone, molecules form inversion dimers through C—H···O hydrogen bonds, creating distinct R22(12) ring motifs. nih.gov This type of interaction involves a hydrogen atom from a methylene group acting as a donor to the carbonyl oxygen atom of an adjacent molecule.

Furthermore, studies on similar compounds like 2-(1H-Benzotriazol-1-yl)-1-phenylethanol have shown the presence of intermolecular O—H···N hydrogen bonds, which link molecules into chains. nih.gov In this case, the hydroxyl group acts as a hydrogen bond donor to one of the nitrogen atoms of the benzotriazole ring. Although this compound lacks a hydroxyl group, the potential for C—H···N and C—H···O hydrogen bonds remains a key factor in its crystal engineering. The acidic protons of the tolyl methyl group or the methylene group adjacent to the benzotriazole moiety could potentially engage in such interactions with the nitrogen atoms of the benzotriazole ring or the carbonyl oxygen.

Based on these comprehensive analyses of related structures, a predictive model for the supramolecular assembly of this compound can be proposed. It is highly probable that the crystal structure is stabilized by a combination of C—H···O and/or C—H···N hydrogen bonds, leading to the formation of dimeric or chain-like motifs. These primary interaction networks are likely further reinforced by π-π stacking interactions between the aromatic moieties, resulting in a densely packed and stable three-dimensional architecture.

To provide a clearer, albeit predictive, illustration of the potential hydrogen bonding, the following table outlines the likely interactions based on the analysis of analogous compounds.

| Donor | Acceptor | Type of Interaction | Probable Motif |

| C-H (methylene) | O (carbonyl) | Intermolecular Hydrogen Bond | Dimer or Chain |

| C-H (tolyl methyl) | N (benzotriazole) | Intermolecular Hydrogen Bond | Chain or Sheet |

| C-H (methylene) | N (benzotriazole) | Intermolecular Hydrogen Bond | Chain or Sheet |

| Aromatic Rings | Aromatic Rings | π-π Stacking | Columnar or Herringbone |

It is imperative to note that this analysis is based on established patterns in related compounds and serves as a scientifically informed prediction. Definitive confirmation and detailed geometric parameters of the supramolecular assembly and hydrogen bonding network for this compound would necessitate a dedicated single-crystal X-ray diffraction study.

Mechanistic Investigations and Reaction Pathways of 2 Benzotriazol 1 Yl 1 P Tolyl Ethanone

Role of the Benzotriazole (B28993) Moiety as a Leaving Group in Nucleophilic Substitution Reactions

The benzotriazole group is a well-established versatile synthetic auxiliary in organic chemistry. masterorganicchemistry.com One of its key properties is its ability to function as an effective leaving group in nucleophilic substitution reactions. masterorganicchemistry.comorganic-chemistry.org The benzotriazolide anion's stability, a consequence of its aromaticity and the delocalization of the negative charge across the triazole ring, makes it readily displaceable by a wide range of nucleophiles. nih.gov In the context of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, the benzotriazole is attached to a carbon atom (α-carbon) that is activated by an adjacent carbonyl group, influencing the mechanistic pathways of substitution reactions.

SN1 and SN2 Type Mechanisms

Nucleophilic substitution at the α-carbon of this compound can theoretically proceed via either an SN1 or SN2 mechanism, with the predominant pathway being dictated by reaction conditions and the nature of the nucleophile. rsc.org

An SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the benzotriazolide leaving group. youtube.com This pathway is characterized by a second-order rate law, dependent on the concentrations of both the substrate and the nucleophile. rsc.org SN2 reactions typically result in an inversion of stereochemistry at the reaction center and are favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com For this compound, which has a secondary α-carbon, the SN2 pathway is sterically accessible to many nucleophiles. youtube.com

An SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a stepwise process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. nih.gov The rate of an SN1 reaction is first-order, depending only on the substrate concentration. nih.gov The stability of the potential carbocation is a critical factor. In the case of this compound, the resulting secondary carbocation would be stabilized by resonance with the adjacent p-tolyl group and by the electron-withdrawing inductive effect of the carbonyl group. This stabilization makes an SN1 pathway plausible, especially with weak nucleophiles or in polar protic solvents that can solvate both the leaving group and the carbocation intermediate. rsc.org

The competition between these two pathways is a hallmark of secondary substrates. Strong nucleophiles will favor the SN2 mechanism, while conditions that promote carbocation formation (e.g., polar protic solvents, weaker nucleophiles) will favor the SN1 pathway. rsc.org

Elimination-Addition Pathways

While less common for this specific substrate class compared to direct substitution, an elimination-addition pathway is mechanistically conceivable. This pathway would involve the elimination of the benzotriazole group along with a proton from an adjacent carbon, followed by the addition of a nucleophile. For aryl halides, this occurs via a highly reactive benzyne (B1209423) intermediate. youtube.comlibretexts.orgyoutube.com

For this compound, a plausible, though not widely documented, elimination-addition route would involve the formation of an α,β-unsaturated ketone (an enone). This would require a base to abstract the acidic α-proton, followed by the elimination of the benzotriazolide anion. The resulting intermediate, p-tolyl vinyl ketone, could then undergo a Michael-type conjugate addition with a nucleophile. This pathway is distinct from the benzyne mechanism and is more akin to the E1cB (Elimination Unimolecular conjugate Base) mechanism under basic conditions. However, direct nucleophilic substitution (SN1/SN2) is generally the more prevalent reaction pathway for α-heteroatom-substituted ketones. psu.edu

Benzotriazole as a Synthetic Auxiliary in Carbon-Carbon Bond Formation

Beyond its role as a leaving group, the benzotriazole moiety is a powerful synthetic auxiliary, facilitating the formation of new carbon-carbon bonds by activating the adjacent carbon atom. organic-chemistry.org This is particularly effective in the chemistry of α-benzotriazolyl carbonyl compounds.

Generation and Reactivity of α-Benzotriazolyl Organolithium Compounds

The benzotriazole group is known to stabilize a negative charge on an adjacent α-carbon atom. researchgate.net The protons on the methylene (B1212753) group of 1-(acylmethyl)benzotriazoles are acidic due to the combined electron-withdrawing effects of the benzotriazole ring and the carbonyl group. Consequently, deprotonation can be readily achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures. researchgate.net

This deprotonation generates a highly reactive α-benzotriazolyl organolithium compound, which serves as a potent nucleophile. This carbanion can then react with a variety of electrophiles to form new carbon-carbon bonds. This two-step sequence of deprotonation followed by electrophilic quench is a cornerstone of benzotriazole-mediated synthesis.

Table 1: Representative Reactions of α-Lithiated Benzotriazolyl Ketones

| Electrophile | Reagent | Product Type |

|---|---|---|

| Alkyl Halide (R-X) | R-X | α-Alkylated Ketone |

| Aldehyde (R'CHO) | R'CHO | β-Hydroxy Ketone |

| Ketone (R'COR'') | R'COR'' | β-Hydroxy Ketone |

This methodology provides a versatile route to functionalized ketones that would be difficult to access through other means. The benzotriazole group can then be removed or used in subsequent transformations.

Annulation Reactions and Ring Closure Mechanisms

The unique reactivity of α-benzotriazolyl ketones like this compound makes them valuable precursors in annulation and ring-closure reactions to form heterocyclic systems. A prominent example is the synthesis of substituted pyrazoles. organic-chemistry.orgnih.gov

Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com The substrate this compound can be considered a synthetic equivalent of a 1,2-dicarbonyl compound. The reaction with hydrazine or its derivatives likely proceeds through an initial nucleophilic attack by hydrazine on the ketone carbonyl group to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the α-carbon, with the displacement of the benzotriazolide anion, leads to the formation of the five-membered pyrazole (B372694) ring. This cyclization-elimination sequence provides a direct route to highly substituted pyrazoles.

Reactivity of the Ethanone (B97240) Carbonyl Group

The carbonyl group in this compound retains its characteristic electrophilicity and undergoes typical carbonyl addition reactions. The presence of the α-benzotriazolyl group does not inhibit these reactions and can influence their stereochemical outcome.

Common transformations of the ethanone carbonyl group include reduction to an alcohol and addition of organometallic reagents.

Reduction: The ketone functionality can be readily reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, converting the ketone to 2-(Benzotriazol-1-yl)-1-p-tolyl-ethanol. Such reductions can often be achieved with high stereoselectivity, particularly through biocatalytic methods using enzymes like Baker's yeast.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) act as strong carbon nucleophiles that add to the carbonyl carbon. Reaction of this compound with a Grignard reagent results in the formation of a tertiary alcohol after an acidic workup. This reaction provides an efficient method for constructing sterically hindered tertiary alcohols with three different substituents on the carbinol carbon.

Table 2: Reactions at the Carbonyl Group of this compound

| Reagent | Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1. NaBH₄, Methanol2. H₃O⁺ | 2-(Benzotriazol-1-yl)-1-p-tolyl-ethanol (Secondary Alcohol) |

| Methylmagnesium Bromide (CH₃MgBr) | 1. CH₃MgBr, Diethyl Ether2. H₃O⁺ | 2-(Benzotriazol-1-yl)-1-methyl-1-p-tolyl-ethanol (Tertiary Alcohol) |

These reactions highlight the dual reactivity of the molecule, allowing for selective transformations at either the α-carbon (by displacing benzotriazole) or the carbonyl carbon, making it a valuable building block in synthetic organic chemistry.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction for ketones. In the case of this compound, the presence of the benzotriazole group at the α-carbon introduces distinct reactive possibilities. The general mechanism of nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org

The benzotriazole moiety, being a potent electron-withdrawing group, enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple alkyl aryl ketones. Following the initial addition to the carbonyl, the reaction can proceed through different pathways. A simple protonation of the resulting alkoxide would yield a tertiary alcohol. However, the most significant pathway for this class of compounds involves the subsequent elimination of the benzotriazole group. Benzotriazole is an excellent leaving group, often referred to as a "synthetic auxiliary," which can be displaced by a wide range of nucleophiles. epa.gov This process, often facilitated by reagents like Grignard reagents or organolithiums, results in a nucleophilic substitution at the α-carbon, expanding the synthetic utility beyond simple carbonyl addition.

For instance, the reaction with a Grignard reagent (R-MgX) can lead to the formation of a new ketone after the elimination of benzotriazole and subsequent rearrangement or workup, effectively replacing the benzotriazole group with the R-group from the Grignard reagent. This reactivity makes α-benzotriazolyl ketones valuable precursors for the synthesis of more complex ketones. capes.gov.br

Table 1: General Reactivity in Nucleophilic Addition

| Reactant | Nucleophile | Intermediate | Potential Product Type |

| This compound | Strong (e.g., RMgX, RLi) | Tetrahedral Alkoxide | α-Substituted Ketone |

| This compound | Weak (e.g., H₂O, ROH) | Tetrahedral Alkoxide | Tertiary Alcohol |

Condensation and Cyclocondensation Pathways

α-Benzotriazolyl ketones are effective substrates for condensation reactions, which are crucial for forming carbon-carbon double bonds. These reactions typically involve the reaction of the ketone with an aldehyde or another ketone in the presence of a base or acid. The benzotriazole methodology provides a facile route to α,β-unsaturated ketones. researchgate.net

The reaction pathway often begins with the deprotonation of the α-carbon, facilitated by a base. Although the methylene protons adjacent to the benzotriazole and carbonyl groups are acidic, the more common pathway involves the reaction at the carbonyl group followed by elimination. In a typical condensation with an aldehyde (R'CHO), the initial step is a nucleophilic addition of the enolate (or the ketone itself under acidic conditions) to the aldehyde carbonyl, forming an aldol-type adduct. The key step is the subsequent elimination of both the hydroxyl group and the benzotriazole anion. This double elimination process is a powerful method for constructing unsaturated systems. The benzotriazole group's ability to stabilize adjacent carbanions and act as a superior leaving group is central to the success of these transformations. rsc.org

This methodology allows for the regioselective synthesis of α,β-unsaturated ketones, which are themselves important building blocks in organic synthesis, participating in reactions like Michael additions. researchgate.netbeilstein-journals.org

Table 2: Representative Condensation Pathway

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic addition to an aldehyde (R'CHO) | Aldol-type adduct |

| 2 | Elimination of water (H₂O) | α,β-Unsaturated-α-benzotriazolyl ketone |

| 3 | Elimination of benzotriazole anion (Bt⁻) | α,β-Unsaturated ketone (Enone) |

Photochemical Behavior and Related Processes

The photochemistry of benzotriazole derivatives is a well-documented area of study. These compounds exhibit significant reactivity upon exposure to ultraviolet (UV) light, often leading to the formation of highly reactive intermediates and subsequent molecular rearrangements.

Photo-Extrusion Reactions and Intermediate Formation

A characteristic photochemical reaction of 1-substituted benzotriazoles is the photo-extrusion of a molecule of nitrogen (N₂). nih.govacs.org Upon irradiation with UV light, typically around 254 nm, the benzotriazole ring system absorbs energy and undergoes cleavage, releasing the thermodynamically stable N₂ gas. nih.gov This process generates a highly reactive 1,3-diradical intermediate. nih.gov

For this compound, the proposed primary photochemical event is the extrusion of N₂ to form a diradical species centered on the benzene (B151609) ring from the original benzotriazole moiety. This diradical intermediate is not stable and will rapidly undergo further reactions. The specific nature of the subsequent reactions is dictated by the substituents and the reaction conditions. The formation of this diradical is a key step that initiates the subsequent chemical transformations observed in the photolysis of these compounds. nih.govchemrxiv.org

Photoreactivity and Mechanistic Implications

The diradical intermediate formed from the photo-extrusion of N₂ is the linchpin of the subsequent photoreactivity. The mechanistic implications are significant, as the diradical can undergo several competing reaction pathways, leading to a variety of products. nih.gov

One of the most common pathways for the diradical is intramolecular cyclization. Depending on the structure of the starting material, this can lead to the formation of new heterocyclic systems. For instance, in related systems, cyclization has been shown to produce carbazoles or other fused-ring structures. nih.gov In the case of this compound, the diradical could potentially interact with the adjacent carbonyl group or the p-tolyl ring, leading to complex rearranged or cyclized products.

Table 3: Proposed Photochemical Mechanism

| Step | Process | Species Involved |

| 1 | UV Absorption (hν) | This compound |

| 2 | Photo-extrusion | Loss of Nitrogen (N₂) |

| 3 | Intermediate Formation | 1,3-Diradical Intermediate |

| 4 | Subsequent Reaction | Intramolecular Cyclization or H-Abstraction |

Computational Chemistry and Theoretical Modeling of 2 Benzotriazol 1 Yl 1 P Tolyl Ethanone

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for examining the electronic characteristics of benzotriazole (B28993) derivatives. These studies are crucial for predicting the molecule's stability, reactivity, and spectroscopic properties. For 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, DFT calculations can offer a detailed picture of its electronic landscape.

A key aspect of DFT studies is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals and their distribution across the molecule are fundamental in determining its chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity.

In molecules structurally related to this compound, DFT calculations have been employed to determine these electronic parameters. For instance, studies on other N-substituted benzotriazoles reveal that the HOMO is often localized on the benzotriazole ring, while the LUMO can be distributed across the substituent groups, depending on their electronic nature. This distribution influences the molecule's interaction with other chemical species.

To illustrate the typical findings from such an analysis, the following interactive table presents hypothetical, yet representative, data for this compound, based on common values observed for similar aromatic and heterocyclic compounds.

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | -1.8 | Represents the energy of the lowest energy empty orbital, available to accept electrons. |

| HOMO-LUMO Gap | 4.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential | 6.5 | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.8 | The energy released when an electron is added to the molecule. |

This data is illustrative and based on typical values for similar compounds calculated using DFT methods.

For a compound like this compound, which is an N-acylbenzotriazole, such studies can elucidate the mechanisms of its formation and its utility as an acylating agent. Theoretical investigations into the reactions of N-acylbenzotriazoles have shown that the benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the acyl group to a nucleophile. researchgate.net DFT studies can pinpoint the structure of the transition state for this acyl transfer, providing insights into the bond-breaking and bond-forming processes.

For example, a hypothetical reaction involving the aminolysis of this compound could be modeled. The calculated Gibbs free energy profile would reveal the energy barriers for the nucleophilic attack of an amine on the carbonyl carbon and the subsequent departure of the benzotriazole anion.

| Reaction Coordinate | Relative Gibbs Free Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials: this compound and an amine. |

| Transition State 1 | +15 | The energy barrier for the nucleophilic attack of the amine on the carbonyl group. |

| Intermediate | -5 | A tetrahedral intermediate formed after the initial nucleophilic attack. |

| Transition State 2 | +10 | The energy barrier for the departure of the benzotriazole leaving group. |

| Products | -20 | The final acylated amine and the benzotriazole anion. |

This data is a hypothetical representation of a reaction energy profile for an acyl transfer reaction.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational space of flexible molecules and for studying their interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments. The rotational freedom around the single bonds connecting the benzotriazole, carbonyl, and p-tolyl groups allows for a range of possible spatial arrangements. MD simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can shed light on the intermolecular interactions that govern the molecule's behavior in solution. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions. These interactions are crucial for understanding the molecule's solubility, aggregation behavior, and transport properties. In the context of drug design, MD simulations are often used to study the binding of a ligand to its target protein, providing insights into the stability of the complex and the key interactions that drive binding. mdpi.com

Theoretical Insights into Tautomerism and Isomerism of Benzotriazole Derivatives

Benzotriazole and its derivatives are known to exhibit annular tautomerism, where a proton can reside on one of the three nitrogen atoms of the triazole ring. This results in the existence of 1H- and 2H-tautomers. researchgate.net The relative stability of these tautomers is influenced by the nature of the substituents on the benzotriazole ring and the surrounding environment (e.g., solvent polarity). researchgate.net

Theoretical calculations, particularly using ab initio and DFT methods, have been instrumental in understanding the tautomeric equilibrium of benzotriazole derivatives. researchgate.net These studies have shown that for the parent benzotriazole, the 1H-tautomer is generally more stable than the 2H-tautomer, although the energy difference can be small and method-dependent. researchgate.net

In the case of this compound, the substitution is at the 1-position of the benzotriazole ring, which seemingly resolves the tautomerism. However, the potential for isomerism still exists, particularly with respect to the 2-substituted isomer, 2-(2H-Benzotriazol-2-yl)-1-p-tolyl-ethanone. Theoretical calculations can predict the relative stabilities of these N1 and N2 isomers. Such studies on related N-substituted benzotriazoles have often shown a thermodynamic preference for one isomer over the other, which can be crucial for predicting the outcome of synthetic reactions.

| Tautomer/Isomer | Relative Energy (kcal/mol) | Method |

| 1H-Benzotriazole | 0.0 | B3LYP/6-311++G |

| 2H-Benzotriazole | +2.5 | B3LYP/6-311++G |

| 1-(p-tolyl-acetyl)-benzotriazole | 0.0 (Reference) | DFT Calculation |

| 2-(p-tolyl-acetyl)-benzotriazole | > 0 | DFT Calculation |

This table presents typical relative energy differences for benzotriazole tautomers and a hypothetical comparison for the isomers of the target compound.

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling in Synthetic Design

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to the observed reactivity.

For a class of compounds like N-acylbenzotriazoles, including this compound, QSRR models could be developed to predict their reactivity as acylating agents. The molecular descriptors used in such a model could include electronic parameters (e.g., partial charges on the carbonyl carbon, HOMO-LUMO gap), steric parameters (e.g., molecular volume, surface area), and topological indices. The reactivity data could be obtained from kinetic studies of their reactions with a standard nucleophile.

Synthetic Applications and Methodological Advancements Facilitated by 2 Benzotriazol 1 Yl 1 P Tolyl Ethanone

Precursors for the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone makes it an ideal starting material for the synthesis of various heterocyclic scaffolds. The benzotriazole (B28993) group can be readily displaced by a wide array of nucleophiles, and the ketone functionality can participate in condensation and cyclization reactions. This dual reactivity allows for the construction of heterocycles through reaction pathways that involve either the displacement of the benzotriazole moiety or its participation in a cascade reaction sequence. acs.orgnih.gov

Benzoxazole (B165842) Synthesis: Benzoxazoles are a significant class of heterocycles found in many pharmacologically active compounds. chemicalbook.com A plausible synthetic route to 2-substituted benzoxazoles using this compound involves its reaction with 2-aminophenols. The proposed mechanism begins with the condensation of the amino group of the 2-aminophenol (B121084) with the ketone carbonyl of the title compound to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the phenolic oxygen onto the carbon bearing the benzotriazole group, would lead to the formation of the benzoxazole ring. The benzotriazole anion is eliminated as a leaving group, facilitating the final aromatization step. This strategy is analogous to established methods for synthesizing benzoxazoles from α-substituted ketones. organic-chemistry.orgnih.gov

Quinoline (B57606) Synthesis: The quinoline core is another privileged scaffold in medicinal chemistry. The Friedländer annulation is a classic and powerful method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.govmdpi.com this compound can serve as the active methylene component in a Friedländer-type reaction. Condensation with a 2-aminoaryl ketone, such as 2-aminobenzophenone, under acidic or basic conditions would initiate an aldol-type reaction followed by cyclization and dehydration to furnish a highly substituted quinoline. In this scenario, the resulting product would be a 2-(benzotriazol-1-yl)-3-(p-tolyl)quinoline derivative, a complex structure assembled in a single step.

A summary of potential reactants for these syntheses is presented below.

| Target Heterocycle | Co-reactant | Proposed Reaction Type |

| Benzoxazole | 2-Aminophenol | Condensation / Intramolecular Cyclization |

| Quinoline | 2-Aminoacetophenone | Friedländer Annulation |

Pyrazoline Synthesis: Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. thepharmajournal.com A common and efficient route to their synthesis involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. nih.govresearchgate.netelifesciences.org this compound can be readily converted into a chalcone (B49325) intermediate through a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde. This intermediate, an α-benzotriazolyl-α,β-unsaturated ketone, would then undergo a cyclocondensation reaction with hydrazine hydrate (B1144303). The reaction proceeds via a Michael addition of hydrazine followed by intramolecular cyclization and dehydration to yield the corresponding 1-H-pyrazoline derivative, retaining the benzotriazolyl substituent as a valuable handle for further functionalization.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. bepls.comnih.gov The benzotriazole group in this compound can function as a leaving group, making the compound a synthetic equivalent of an α-haloketone. Therefore, its reaction with a thioamide, such as thiourea (B124793) or thioacetamide, in the presence of a suitable promoter, is expected to yield highly substituted thiazoles. organic-chemistry.orgpharmaguideline.com The reaction would proceed via nucleophilic attack of the thioamide sulfur on the α-carbon, displacing the benzotriazole group, followed by intramolecular cyclization and dehydration to form the 2-amino- or 2-methyl-4-(p-tolyl)thiazole, respectively.

The table below outlines the proposed two-step synthesis for these heterocycles.

| Step | Reaction Type | Reactants | Intermediate/Product |

| Pyrazoline | |||

| 1 | Claisen-Schmidt Condensation | This compound + Ar-CHO | α-Benzotriazolyl Chalcone |

| 2 | Cyclocondensation | α-Benzotriazolyl Chalcone + Hydrazine | 3-(p-tolyl)-4-(benzotriazol-1-yl)pyrazoline |

| Thiazole | |||

| 1 | Hantzsch-type Synthesis | This compound + Thiourea | 2-Amino-4-(p-tolyl)thiazole |

Utility in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The presence of the C-Bt (carbon-benzotriazole) bond makes this compound a valuable substrate in cross-coupling reactions, where the benzotriazole moiety acts as a stable and effective leaving group. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. youtube.com The benzotriazole group can be displaced by various organometallic reagents in reactions analogous to the well-known Suzuki, Stille, or Sonogashira couplings. Research by Katritzky and coworkers demonstrated that benzotriazolyl-substituted alkynes undergo palladium-catalyzed coupling with vinyl and aryl halides, establishing a precedent for using the C-Bt bond in such transformations. acs.orgnih.gov It is therefore plausible that this compound could react with boronic acids (Suzuki coupling) or organostannanes (Stille coupling) in the presence of a palladium catalyst to form α-aryl or α-vinyl ketones.

Copper-catalyzed reactions also offer a viable pathway for functionalizing the α-position. The Glaser coupling, a copper-mediated homocoupling of terminal alkynes, has been shown to be effectively catalyzed by copper complexes where benzotriazole itself acts as a ligand. acs.org This suggests that copper catalysis could be employed to couple this compound with various nucleophiles, expanding its utility in forming carbon-heteroatom bonds.

Beyond its role as a substrate, this compound possesses the structural features necessary to act as a ligand in transition metal catalysis. The molecule contains multiple potential coordination sites: the nitrogen atoms of the benzotriazole ring and the oxygen atom of the ketone carbonyl. This allows it to potentially function as a bidentate N,O-ligand or a tridentate N,N,O-ligand. The electronic properties of the p-tolyl group can be tuned to modulate the electron-donating ability of the ligand, thereby influencing the activity and selectivity of the metal catalyst. The development of electronically flexible ligands is a key area in catalysis, and molecules like this offer a modular scaffold for designing new catalyst systems for reactions such as the α-arylation of ketones. acs.orgnih.gov

Formation of Complex Molecular Architectures through Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form complex products, adhering to the principles of green chemistry. caltech.edusemanticscholar.org α-Substituted ketones have been shown to be effective components in isonitrile-based MCRs, such as the Passerini and Ugi reactions. acs.orgnih.govnih.gov

This compound is an ideal candidate for participation in such reactions. It can serve as the carbonyl component in a Passerini reaction, reacting with an isocyanide and a carboxylic acid to form an α-acyloxy carboxamide bearing a benzotriazolyl substituent. This substituent not only influences the reactivity but also provides a handle for subsequent transformations, such as radical cyclization or elimination, to build even more complex molecular frameworks. Studies have shown that α-substituents can accelerate the rate of condensation compared to the parent ketone, enhancing the utility of these powerful reactions. acs.orgnih.gov The ability to engage this functionalized ketone in MCRs opens a convergent and atom-economical path to novel and structurally diverse molecules.

Stereoselective Synthesis Methodologies

Stereoselective synthesis aims to control the formation of stereoisomers. For a prochiral ketone like This compound , key stereoselective methodologies could include asymmetric reduction of the ketone to form a chiral alcohol or stereoselective reactions involving the formation of an enol or enolate.

Asymmetric Reduction of the Carbonyl Group:

A primary route for introducing chirality from an unsymmetrical ketone is through asymmetric reduction. This would convert the prochiral ketone into a chiral secondary alcohol, 2-Benzotriazol-1-yl-1-p-tolyl-ethanol . This transformation can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation.

Catalytic Asymmetric Hydrogenation: This method often employs transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands. The choice of ligand is crucial for achieving high enantioselectivity. For a substrate like This compound , the electronic and steric properties of both the p-tolyl group and the benzotriazolylmethyl substituent would influence the interaction with the chiral catalyst, thereby determining the stereochemical outcome.

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs) from various microorganisms, are highly effective for the asymmetric reduction of ketones. nih.govmdpi.com These biocatalysts can exhibit exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions. The substrate scope for KREDs is broad, and it is conceivable that an appropriate enzyme could reduce This compound to either the (R)- or (S)-alcohol with high enantiomeric excess.

Hypothetical Data for Asymmetric Reduction:

Without specific experimental data, a hypothetical data table for the asymmetric reduction of This compound might look as follows. This table is for illustrative purposes only and is based on typical results seen for similar ketones in the literature.

| Entry | Catalyst/Enzyme | Ligand/Cofactor | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Configuration |

| 1 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Isopropanol | 25 | >95 | 98 | (S) |

| 2 | KRED-101 | NADP⁺/GDH | Buffer/IPA | 30 | 92 | >99 | (R) |

| 3 | CBS Catalyst | BH₃·SMe₂ | THF | -20 | 90 | 95 | (S) |

This is a hypothetical table. No specific experimental data for this compound was found.

Stereoselective Reactions via Enolates:

The α-proton of the ketone is acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles. If a chiral auxiliary is incorporated or a chiral catalyst is used, this process can be rendered stereoselective.

Diastereoselective Alkylation: By employing a chiral base or by converting the ketone into a chiral enamine or imine, it might be possible to achieve diastereoselective alkylation at the α-position. However, the presence of the benzotriazole group, which is a good leaving group, could lead to competing or subsequent reactions.

Diastereoselective Aldol (B89426) Reactions: The enolate of This compound could potentially react with aldehydes in a diastereoselective aldol addition. The stereochemical outcome would be influenced by the geometry of the enolate (E or Z) and the nature of the metal counter-ion and ligands present.

While the chemical structure of This compound suggests its potential as a substrate in various stereoselective reactions, the absence of specific research studies in the public domain prevents a detailed and data-supported discussion of its synthetic applications in this area. The methodologies described above represent plausible, yet currently hypothetical, routes for the stereoselective transformation of this compound. Further research would be required to establish and optimize these potential applications.

Future Directions and Emerging Research Avenues in the Chemistry of 2 Benzotriazol 1 Yl 1 P Tolyl Ethanone

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and transformations of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone and related N-acylbenzotriazoles traditionally rely on stoichiometric reagents. Future research will increasingly focus on the development of catalytic systems to improve atom economy and reduce waste.

One promising area is the use of transition metal catalysis. For instance, copper-catalyzed reactions have shown utility in the synthesis of 1,2,3-triazoles, and this could be extended to the synthesis of N-acylbenzotriazoles. mdpi.com Research into using 1H-benzotriazole as a ligand in copper-catalyzed cross-coupling reactions of terminal alkynes has demonstrated its potential in facilitating catalysis. acs.org Future work could explore the development of specific copper-based catalysts for the direct and efficient acylation of benzotriazole (B28993) with p-tolylacetic acid derivatives to form this compound.

Rhodium-catalyzed reactions also present a promising avenue. Mechanistic studies on the Rh(I)-catalyzed coupling of benzotriazoles and allenes reveal the potential for selective N2-substitution, which is a challenge in benzotriazole chemistry. acs.org Adapting such catalytic systems to the acylation of benzotriazole could offer a highly selective route to the desired N-1 isomer, this compound.

Furthermore, photocatalysis is an emerging field that could be applied. The development of photoredox catalysts could enable novel transformations of this compound under mild conditions, potentially activating different bonds within the molecule and leading to new reaction pathways.

| Catalytic System | Potential Application for this compound | Expected Advantages |

| Copper-based catalysts | Direct synthesis from p-tolylacetic acid and benzotriazole. | Improved atom economy, lower cost, milder reaction conditions. |

| Rhodium-based catalysts | Highly selective synthesis of the N-1 isomer. | High regioselectivity, potential for asymmetric transformations. |

| Photocatalysts | Novel transformations and functionalizations of the molecule. | Mild reaction conditions, unique reactivity patterns. |

Exploration of Alternative Reactivity Modes of the Benzotriazole Moiety

The benzotriazole group in this compound is more than just a protecting or activating group for the acyl moiety. Future research will delve deeper into the diverse reactivity of the benzotriazole ring itself.

One area of exploration is the benzotriazole ring cleavage (BtRC) strategy. This approach has been used to synthesize benzoxazoles from N-acylbenzotriazoles mediated by Lewis acids. acs.org Applying this to this compound could lead to the synthesis of novel heterocyclic structures.

The benzotriazole moiety can also participate in radical reactions. It can act as a precursor for radicals, which can then engage in various transformations. nih.gov This opens up possibilities for C-C and C-heteroatom bond formations that are not accessible through traditional ionic pathways.

Furthermore, rearrangements involving the benzotriazole ring are a fertile ground for discovery. The Graebe-Ullmann reaction, which involves the pyrolysis of 1-arylbenzotriazoles to form carbazoles, is a classic example. researchgate.net Mechanistic studies of rearrangements of 1-benzoyloxybenzotriazoles to 3-benzoylbenzotriazole 1-oxides have shown these processes to be intermolecular, suggesting complex reaction pathways. rsc.orgscispace.com Investigating similar rearrangements for this compound could lead to the discovery of novel molecular skeletons.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and high-throughput experimentation, facilitated by flow chemistry and automated platforms. Integrating the synthesis and reactions of this compound into these systems is a key future direction.

Continuous-flow synthesis offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling. The synthesis of 1-substituted benzotriazoles and the activation of amino acids using benzotriazole in flow reactors have been successfully demonstrated. nih.govresearchgate.netakjournals.comdntb.gov.ua Applying these principles to the synthesis of this compound could lead to a more efficient, safer, and scalable production method. acs.orgnih.gov

Automated synthesis platforms, coupled with high-throughput screening, can rapidly explore a vast reaction space. By employing robotic systems, a wide range of catalysts, solvents, and reaction conditions for the synthesis and subsequent transformations of this compound can be evaluated in a short period. This would accelerate the discovery of new reactions and optimal synthetic protocols.

Advanced Computational Methods for De Novo Design and Reaction Pathway Prediction

In silico methods are becoming indispensable tools in modern chemical research. For this compound, computational chemistry will play a crucial role in predicting its properties, designing new applications, and elucidating reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule. nih.govresearchgate.net This can help in understanding the regioselectivity of its reactions and in predicting the most likely sites for electrophilic or nucleophilic attack. Such studies have been used to investigate benzothiazole (B30560) and benzotriazole derivatives as potential inhibitors of various enzymes. researchgate.netnih.govresearchgate.net

Molecular docking and dynamics simulations are powerful tools for designing new molecules with specific biological activities. By using the structure of this compound as a scaffold, new derivatives can be designed in silico and their binding affinity to target proteins can be predicted. nih.govfrontiersin.orgnih.gov This approach can significantly accelerate the drug discovery process.

Computational methods can also be used to predict reaction pathways and to calculate the activation energies of different transformations. This can provide valuable insights into the feasibility of new reactions and can guide experimental efforts. For example, computational studies have been used to elucidate the reaction mechanism of Ru-mediated preparation of benzothiazoles. researchgate.net

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity indices. | Prediction of reaction regioselectivity and sites of reactivity. |

| Molecular Docking | Virtual screening of derivatives against biological targets. | Identification of potential new drug candidates. |

| Molecular Dynamics | Simulation of the behavior of the molecule in a biological environment. | Understanding of binding modes and stability of ligand-protein complexes. |

| Reaction Pathway Prediction | Calculation of transition states and activation energies. | Elucidation of reaction mechanisms and prediction of new transformations. |

Mechanistic Studies on Less Explored Transformations and Rearrangements

While the role of N-acylbenzotriazoles as acylating agents is well-established, many of their other transformations remain mechanistically underexplored. Future research will focus on detailed mechanistic investigations to unlock the full synthetic potential of this compound.

The formation of benzotriazole-stabilized carbanions and their subsequent reactions is an area ripe for mechanistic study. deepdyve.com Understanding the factors that control the stability and reactivity of these intermediates is crucial for developing new synthetic methods. The mechanism of how benzothiazolines can act as carbanion and radical transfer reagents is an area of active investigation. nih.gov

The mechanisms of rearrangements involving the benzotriazole skeleton are also of significant interest. Crossover experiments have been used to demonstrate the intermolecular nature of some of these rearrangements. rsc.org Further studies using isotopic labeling, kinetic analysis, and computational modeling will be necessary to fully elucidate the intricate pathways of these transformations.

The degradation pathways of benzotriazole derivatives are also an important area of study, with implications for their environmental fate. Mechanistic evaluation of the degradation of benzotriazole UV stabilizers has identified various oxidation products. mdpi.com Understanding the degradation of this compound under various conditions will be crucial for assessing its environmental impact.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, including catalyst selection (e.g., piperidine in ethanol), solvent polarity, temperature, and stoichiometry. For example, reflux conditions in anhydrous ethanol are common for similar benzotriazole derivatives . Design of Experiments (DoE) approaches can identify critical factors affecting yield and purity. Post-synthesis purification via recrystallization (using solvents like ethanol or acetonitrile) or column chromatography should be validated using melting point analysis and HPLC. Structural confirmation via X-ray crystallography (using SHELXL for refinement) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the benzotriazole ring (aromatic protons at δ 7.2–7.7 ppm) and the p-tolyl group (methyl protons at δ 2.3–2.5 ppm). Coupling patterns distinguish substituent positions .

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX programs) provides bond lengths, angles, and torsional parameters. Refinement metrics (e.g., ) validate structural accuracy .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and benzotriazole (C=N, ~1600 cm) groups confirm functional groups.

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

- Methodological Answer : Accelerated stability studies under controlled humidity, temperature (e.g., 40°C/75% RH), and light exposure (ICH Q1A guidelines) can be conducted. Monitor degradation via HPLC-MS to identify hydrolysis or oxidation byproducts. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. For photostability, use UV-Vis spectroscopy to track absorbance changes in quartz cells .

Advanced Research Questions

Q. What methodological strategies are recommended for resolving contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Hybrid modeling combines Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) with experimental validation. For example, discrepancies in electrophilic substitution sites can be addressed by comparing Mulliken charge distributions with C NMR chemical shifts. Meta-analysis of multiple datasets (e.g., receptor-response profiles) improves model robustness . Triangulation of computational, spectroscopic, and crystallographic data resolves ambiguities .

Q. How can researchers analyze the electronic effects of substituents on the benzotriazole ring using advanced computational methods?

- Methodological Answer : Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) and Natural Bond Orbital (NBO) calculations quantify electron-withdrawing/donating effects. For instance, electron-deficient benzotriazole rings enhance carbonyl reactivity, validated by Hammett σ constants. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities in biological systems .

Q. What experimental and computational approaches are suitable for studying the tautomeric behavior of this compound in solution?

- Methodological Answer : Variable-temperature H NMR (VT-NMR) in DMSO-d or CDCl can detect tautomeric equilibria by observing proton exchange broadening. DFT-based Molecular Dynamics (MD) simulations (e.g., Gaussian 16) model solvent effects on tautomer stability. Synchrotron X-ray powder diffraction identifies dominant tautomers in the solid state .

Methodological Best Practices

- Data Contradiction Analysis : Use triangulation (e.g., crystallographic, spectroscopic, computational data) to validate hypotheses. For example, conflicting NMR and XRD data on substituent orientation may arise from dynamic effects in solution vs. static solid-state structures .

- High-Throughput Screening : Implement automated crystallography pipelines (SHELXC/D/E) for rapid phase determination in polymorph studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.